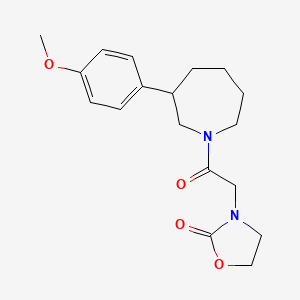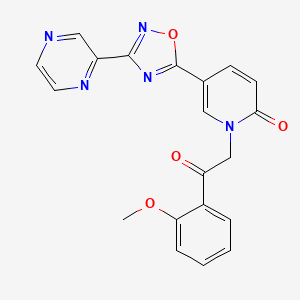
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medical research. This compound is a thioacetamide derivative with a pyridazinyl ring and an ethoxyphenyl group. The synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations of using this compound in lab experiments will be discussed in
Scientific Research Applications
Synthesis and Biological Activity
This compound is part of a broader class of compounds involved in various chemical syntheses and biological evaluations. Notable research includes the synthesis of novel compounds with potential antibacterial and antifungal activities, as well as the investigation of their pharmacological properties such as anticonvulsant, analgesic, anti-inflammatory, and antiparkinsonian activities.
Chemical Synthesis and Evaluation
Research has been conducted on the synthesis of novel compounds, including 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide, focusing on their antimicrobial activity. These studies include the exploration of their synthesis pathways, the characterization of their chemical structures through various analytical techniques, and their subsequent evaluation for potential antimicrobial properties (Fahim & Ismael, 2019).
Pharmacological Activities
The compound and its derivatives have been assessed for various pharmacological activities. Studies have highlighted their potential in treating conditions like pain, inflammation, and neurological disorders. For example, research on thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives, starting from related pyridine compounds, has shown promising analgesic and antiparkinsonian activities, suggesting a wide range of potential therapeutic applications (Amr et al., 2008).
Anticonvulsant Agents
Another facet of research on this compound focuses on its derivatives' anticonvulsant properties. The synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives and their evaluation as possible anticonvulsants highlight the compound's role in developing new treatments for epilepsy. The structure-activity relationship, pharmacological evaluation, and molecular docking studies against relevant biological targets have been crucial in this research area (Severina et al., 2020).
Insecticidal Activities
The compound's derivatives have also been explored for their potential insecticidal activities, demonstrating the chemical's versatility in applications beyond human medicine. Such research includes evaluating these compounds against agricultural pests, potentially offering new avenues for pest management strategies (Fadda et al., 2017).
properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2S/c1-2-26-18-6-4-3-5-17(18)22-19(25)13-27-20-12-11-16(23-24-20)14-7-9-15(21)10-8-14/h3-12H,2,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWIDGKLQPBOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{8-Oxa-5-azaspiro[3.5]nonane-5-sulfonyl}pyridine-2-carbonitrile](/img/structure/B2892754.png)
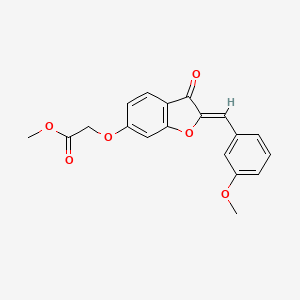
![N-[2-(1H-indol-3-yl)ethyl]-4-nitroaniline](/img/structure/B2892756.png)
![7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2892758.png)
![2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2892760.png)
![Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate](/img/structure/B2892761.png)
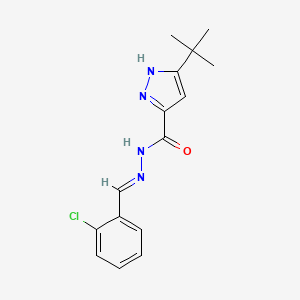

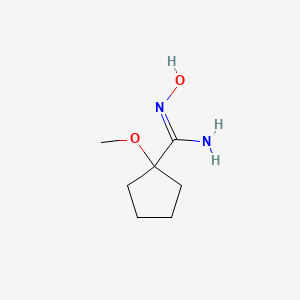

![2-[(4-Cyclobutyloxyphenoxy)methyl]oxirane](/img/structure/B2892768.png)
![2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2892770.png)
